molecular formula C15H17NO3 B1331489 3-O-Benzylpyridoxol CAS No. 7442-21-9

3-O-Benzylpyridoxol

Cat. No.: B1331489
CAS No.: 7442-21-9
M. Wt: 259.3 g/mol
InChI Key: QXWLUNCKNWCIIF-UHFFFAOYSA-N
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Description

3-O-Benzylpyridoxol, also known as 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedimethanol, is a derivative of pyridoxine (vitamin B6). This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the pyridoxol ring. It has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzylpyridoxol typically involves the benzylation of pyridoxol. One common method includes the reaction of pyridoxol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.

Chemical Reactions Analysis

Types of Reactions: 3-O-Benzylpyridoxol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the benzyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Methyl-substituted pyridoxol.

    Substitution: Various substituted pyridoxol derivatives depending on the nucleophile used.

Scientific Research Applications

3-O-Benzylpyridoxol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Benzylpyridoxol involves its interaction with enzymes that utilize pyridoxine as a cofactor. The benzyl group can influence the binding affinity and specificity of the compound to these enzymes, thereby modulating their activity. The compound may also interact with molecular targets involved in neurotransmitter synthesis and metabolism, affecting pathways related to neurological functions .

Comparison with Similar Compounds

    Pyridoxine (Vitamin B6): The parent compound of 3-O-Benzylpyridoxol, essential for various metabolic processes.

    Pyridoxal: Another derivative of pyridoxine, involved in amino acid metabolism.

    Pyridoxamine: A form of vitamin B6 that participates in the metabolism of amino acids and neurotransmitters.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other pyridoxine derivatives. This modification can enhance its stability, alter its solubility, and affect its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-15(14(9-18)13(8-17)7-16-11)19-10-12-5-3-2-4-6-12/h2-7,17-18H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWLUNCKNWCIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356203
Record name [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7442-21-9
Record name [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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